

# Spectroscopic Profile of 3-(2-Thienyl)acrylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-(2-Thienyl)acrylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(2-Thienyl)acrylic acid**, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.<sup>[1]</sup> The <sup>1</sup>H and <sup>13</sup>C NMR data for **3-(2-Thienyl)acrylic acid** provide detailed information about its atomic framework.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.35	s	-	1H, -COOH
7.78	d	15.8	1H, =CH-COOH
7.71	d	5.1	1H, Thienyl H <sub>5</sub>
7.42	d	3.5	1H, Thienyl H <sub>3</sub>
7.15	dd	5.1, 3.7	1H, Thienyl H <sub>4</sub>
6.35	d	15.8	1H, Thienyl-CH=

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The data below was obtained in DMSO-d<sub>6</sub>.

Chemical Shift ( $\delta$ ) ppm	Assignment
167.9	-COOH
139.7	Thienyl C <sub>2</sub>
138.1	=CH-COOH
131.5	Thienyl C <sub>5</sub>
129.2	Thienyl C <sub>3</sub>
128.8	Thienyl C <sub>4</sub>
119.3	Thienyl-CH=

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of **3-(2-Thienyl)acrylic acid**, recorded as a KBr pellet.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3108 - 2581	Broad	O-H stretch (Carboxylic Acid)
1676	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated Carboxylic Acid)
1618	Strong	C=C stretch (Alkenyl)
1421	Medium	C-H bend (Alkenyl)
1292	Strong	C-O stretch (Carboxylic Acid)
970	Strong	=C-H bend (trans-alkene)
853	Strong	C-H out-of-plane bend (Thiophene ring)
711	Strong	C-S stretch (Thiophene ring)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[2\]](#)

## Mass Spectral Data

The following data were obtained via Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS).

GC-MS Data[\[3\]](#)

m/z	Relative Intensity	Assignment
154	High	$[M]^+$ (Molecular Ion)
137	Medium	$[M-OH]^+$
121	High	$[M-SH]^+$ or $[M-H_2S-CO]^+$
109	Low	$[C_6H_5O]^+$

MS-MS Data (Precursor Ion:  $[M-H]^-$  at m/z 153.0016)[\[3\]](#)

m/z	Relative Intensity	Assignment
153.1	High	$[M-H]^-$
110.0	Medium	$[M-H-CO_2H]^-$
109.1	High	$[M-H-CO_2]^-$

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-(2-Thienyl)acrylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
- Data Acquisition: Transfer the solution to an NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

## IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **3-(2-Thienyl)acrylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, uniform powder is obtained.

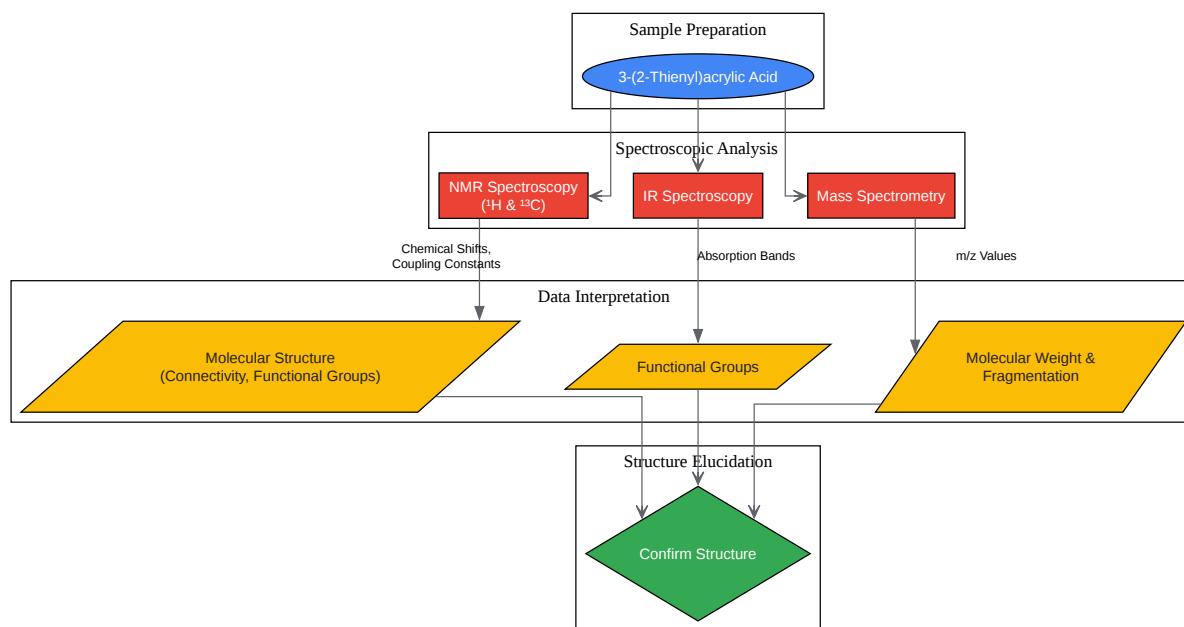
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-(2-Thienyl)acrylic acid** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Injection: Inject a small volume of the solution into the gas chromatograph, which separates the compound from the solvent and any impurities.
- Ionization and Analysis: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then separated based on their mass-to-charge ratio and detected.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-(2-Thienyl)acrylic acid**.

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Caption: A logical workflow for the structural elucidation of **3-(2-Thienyl)acrylic Acid**.

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